molecular formula C12H9BrN2O2 B14913466 N-(5-bromopyridin-2-yl)-2-hydroxybenzamide

N-(5-bromopyridin-2-yl)-2-hydroxybenzamide

Katalognummer: B14913466
Molekulargewicht: 293.12 g/mol
InChI-Schlüssel: FPYNOILFFKFWSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-bromopyridin-2-yl)-2-hydroxybenzamide is an organic compound that belongs to the class of amides It contains a pyridyl ring substituted with a bromine atom at position 5 and a benzamide moiety with a hydroxyl group at position 2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-(5-bromopyridin-2-yl)-2-hydroxybenzamide can be synthesized through a reaction between 5-bromo-2-aminopyridine and salicylic acid. The reaction typically involves the formation of an amide bond between the amino group of 5-bromo-2-aminopyridine and the carboxyl group of salicylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-bromopyridin-2-yl)-2-hydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(5-bromopyridin-2-yl)-2-hydroxybenzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(5-bromopyridin-2-yl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(5-bromopyridin-2-yl)-2-hydroxybenzamide: Contains a hydroxyl group at position 2 of the benzamide moiety.

    N-(5-bromopyridin-2-yl)-2-methoxybenzamide: Contains a methoxy group instead of a hydroxyl group.

    N-(5-bromopyridin-2-yl)-2-aminobenzamide: Contains an amino group instead of a hydroxyl group.

Uniqueness

This compound is unique due to the presence of both a bromine atom and a hydroxyl group, which can influence its reactivity and interactions with biological targets.

Eigenschaften

Molekularformel

C12H9BrN2O2

Molekulargewicht

293.12 g/mol

IUPAC-Name

N-(5-bromopyridin-2-yl)-2-hydroxybenzamide

InChI

InChI=1S/C12H9BrN2O2/c13-8-5-6-11(14-7-8)15-12(17)9-3-1-2-4-10(9)16/h1-7,16H,(H,14,15,17)

InChI-Schlüssel

FPYNOILFFKFWSU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.